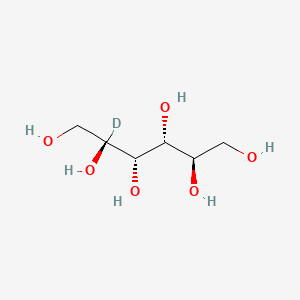
2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride
Descripción general
Descripción
2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride, also known as BCFBS, is a chemical compound used in many scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. BCFBS has been used in a variety of research applications, including protein synthesis, DNA sequencing, and peptide synthesis.
Aplicaciones Científicas De Investigación
2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride has been used in a variety of scientific research applications. It has been used in DNA sequencing to detect the presence of specific DNA sequences. It has also been used in protein synthesis to aid in the production of proteins. Additionally, 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride has been used in peptide synthesis to synthesize peptides with specific sequences.
Mecanismo De Acción
2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride acts as a reagent to activate the cyano group in the substrate, allowing for the formation of a covalent bond between the substrate and the cyano group. This covalent bond is then used to form a peptide bond between the substrate and the amino acid, allowing for the formation of a peptide sequence.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride are not well understood. However, it is believed that 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride can bind to the active sites of enzymes, preventing them from functioning properly. This can lead to a disruption in the normal biochemical pathways, leading to a variety of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride is its stability in a variety of solvents. This allows it to be used in a variety of lab experiments, including DNA sequencing and protein synthesis. Additionally, 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride is relatively inexpensive and easy to synthesize. However, there are some limitations to its use. For example, 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride is not suitable for use in living cells, as it can be toxic to cells. Additionally, 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride is not very soluble in water, making it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride. One is to develop new methods of synthesizing 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride that are more efficient and cost-effective. Additionally, further research could be done to better understand the biochemical and physiological effects of 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride, as well as to develop methods of using 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride in living cells. Finally, further research could be done to develop new applications for 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride, such as in drug synthesis or as a catalyst in chemical reactions.
Propiedades
IUPAC Name |
2-bromo-5-cyano-4-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-7-1-6(4-12)5(3-11)2-8(7)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOVWZHVALGJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)







![1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484770.png)

